molecular formula C13H20N2O3S B4600574 N-butyl-N~3~-(phenylsulfonyl)-beta-alaninamide

N-butyl-N~3~-(phenylsulfonyl)-beta-alaninamide

Cat. No.: B4600574
M. Wt: 284.38 g/mol
InChI Key: GSDTUCPCYHNQCI-UHFFFAOYSA-N
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Description

N-butyl-N~3~-(phenylsulfonyl)-beta-alaninamide is a chemical compound that belongs to the class of sulfonamides. This compound is characterized by the presence of a butyl group, a phenylsulfonyl group, and a beta-alaninamide moiety. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents.

Scientific Research Applications

N-butyl-N~3~-(phenylsulfonyl)-beta-alaninamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a therapeutic agent in treating infections and other diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-butyl-N~3~-(phenylsulfonyl)-beta-alaninamide typically involves the reaction of N-butylamine with beta-alanine, followed by the introduction of a phenylsulfonyl group. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine to facilitate the reaction. The process may involve multiple steps, including protection and deprotection of functional groups to ensure the desired product is obtained with high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed under controlled temperature and pressure conditions. The use of automated systems for monitoring and controlling the reaction parameters ensures consistent quality and yield of the product. Purification techniques such as crystallization or chromatography are employed to isolate the final compound.

Chemical Reactions Analysis

Types of Reactions

N-butyl-N~3~-(phenylsulfonyl)-beta-alaninamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst like acetic acid.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols. Substitution reactions can result in the formation of various derivatives with different functional groups.

Mechanism of Action

The mechanism of action of N-butyl-N~3~-(phenylsulfonyl)-beta-alaninamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group is known to inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to the disruption of essential biological processes in microorganisms, making the compound effective as an antimicrobial agent.

Comparison with Similar Compounds

Similar Compounds

    N-butyl-N-(4-hydroxybutyl)nitrosamine: Known for its use in bladder cancer research.

    N-butyl-N-(3-carboxypropyl)nitrosamine: Studied for its carcinogenic properties.

Uniqueness

N-butyl-N~3~-(phenylsulfonyl)-beta-alaninamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the phenylsulfonyl group, in particular, enhances its potential as an enzyme inhibitor, making it a valuable compound for research and therapeutic applications.

Properties

IUPAC Name

3-(benzenesulfonamido)-N-butylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O3S/c1-2-3-10-14-13(16)9-11-15-19(17,18)12-7-5-4-6-8-12/h4-8,15H,2-3,9-11H2,1H3,(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSDTUCPCYHNQCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC(=O)CCNS(=O)(=O)C1=CC=CC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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